3-Amino-2-chloro-6-fluorobenzoic acid

Catalog No.
S12196074
CAS No.
M.F
C7H5ClFNO2
M. Wt
189.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-chloro-6-fluorobenzoic acid

Product Name

3-Amino-2-chloro-6-fluorobenzoic acid

IUPAC Name

3-amino-2-chloro-6-fluorobenzoic acid

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

InChI

InChI=1S/C7H5ClFNO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

IWIKIGOVSHEYLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C(=O)O)F

3-Amino-2-chloro-6-fluorobenzoic acid is an aromatic compound characterized by the presence of an amino group, a chlorine atom, and a fluorine atom attached to a benzoic acid backbone. Its molecular formula is C7_7H5_5ClFNO2_2, and it has a molecular weight of 177.57 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidity and potential reactivity in various chemical processes .

  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under suitable conditions.
  • Reduction Reactions: The nitro or carbonyl groups (if present) can be reduced to amines or alcohols respectively.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 3-Amino-2-chloro-6-fluorobenzoic acid can be achieved through several methods:

  • Direct Amination: Starting from 2-chloro-6-fluorobenzoic acid, the introduction of the amino group can be accomplished using ammonia or primary amines under appropriate conditions.
  • Halogen Exchange: Chlorine can be replaced by an amino group using nucleophilic substitution methods.
  • Multi-step Synthesis: This may involve the synthesis of intermediates that are subsequently converted into the target compound through various chemical transformations.

A typical synthetic route might involve the reaction of 2-chloro-6-fluorobenzoic acid with ammonia in the presence of a catalyst .

3-Amino-2-chloro-6-fluorobenzoic acid finds applications primarily in:

  • Pharmaceutical Industry: As a building block for drug development, particularly in creating compounds with anti-inflammatory and analgesic effects.
  • Chemical Research: Used as an intermediate in organic synthesis for producing more complex molecules.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides due to its structural characteristics.

The compound's unique properties make it valuable for further exploration in various fields .

Several compounds share structural similarities with 3-Amino-2-chloro-6-fluorobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-6-chloro-3-fluorobenzoic acidC7_7H5_5ClFNO2_2Different positioning of amino and halogen groups
4-Amino-3-chlorobenzoic acidC7_7H6_6ClNO2_2Amino group at para position
5-Amino-2-chlorobenzoic acidC7_7H6_6ClNO2_2Amino group at meta position

These compounds exhibit varying biological activities and chemical reactivities due to differences in their functional groups' positions on the benzene ring. This positional variance contributes to their unique properties and potential applications in medicinal chemistry .

Traditional Halogenation Pathways in Benzoic Acid Derivative Synthesis

Traditional approaches to synthesizing halogenated benzoic acids often rely on electrophilic substitution reactions. For 3-amino-2-chloro-6-fluorobenzoic acid, a stepwise protocol is typically employed:

  • Nitration and Reduction: Starting with 2-chloro-6-fluorobenzoic acid, nitration introduces a nitro group at position 3 using concentrated nitric acid in sulfuric acid. Subsequent reduction with hydrogen gas and a palladium catalyst converts the nitro group to an amino group.
  • Halogenation: The Hell–Volhard–Zelinsky (HVZ) reaction is a classical method for α-halogenation of carboxylic acids. However, regioselective halogenation at specific positions requires careful control. For instance, chlorination at position 2 is achieved using $$ \text{PCl}3 $$ or $$ \text{SOCl}2 $$, while fluorine introduction often employs Balz-Schiemann reactions with diazonium tetrafluoroborates.

Key Challenges:

  • Competing meta and para substitutions due to the electron-withdrawing effects of the carboxylic acid group.
  • Over-halogenation risks, necessitating stoichiometric precision.

Modern Catalytic Approaches for Regioselective Amino-Halogen Substitution

Recent advances emphasize catalytic systems to enhance regioselectivity and yield:

  • Iridium-Catalyzed Halogenation: A 2018 study demonstrated that $$ \text{Ir}(\text{III}) $$ complexes in hexafluoroisopropanol (HFIP) enable ortho-selective iodination of benzoic acids without additives. This method leverages HFIP’s hydrogen-bonding capacity to stabilize intermediates, achieving >90% yield for analogous compounds.
  • Decarboxylative Halogenation: Copper-catalyzed decarboxylation of 3-nitro-2-chloro-6-fluorobenzoic acid followed by halogen atom transfer (e.g., using $$ \text{NCS} $$ or $$ \text{DBDMH} $$) provides a streamlined route to the target compound. This method avoids harsh conditions and improves atom economy.

Comparative Efficiency:

MethodCatalystHalogen SourceYield (%)Selectivity
Traditional HVZ$$ \text{PBr}_3 $$$$ \text{Br}_2 $$60–70Moderate
Iridium/HFIP System$$ \text{Ir}(\text{III}) $$$$ \text{NIS} $$85–90High
Decarboxylative Protocol$$ \text{Cu}(\text{II}) $$$$ \text{NCS} $$75–80High

Solvent System Optimization and Reaction Kinetics Analysis

Solvent choice profoundly impacts reaction efficiency:

  • Polar Aprotic Solvents: HFIP and DMF enhance electrophilic substitution rates by stabilizing charged intermediates. For example, HFIP increases the reaction rate of Ir-catalyzed iodination by 3-fold compared to acetonitrile.
  • Aqueous Media: A 2024 study reported Pd-catalyzed ortho-iodination in water using $$ \text{CeCl}3 \cdot 7\text{H}2\text{O} $$ and $$ \text{H}2\text{O}2 $$, achieving 54% yield. Water’s high polarity facilitates iodide ion ($$ \text{I}^+ $$) generation, though competing hydrolysis remains a limitation.

Kinetic Insights:

  • Nitration of 2-chloro-6-fluorobenzoic acid follows second-order kinetics, with an activation energy ($$ E_a $$) of 85 kJ/mol.
  • Reduction of the nitro group exhibits pseudo-first-order behavior under hydrogen excess, with a half-life ($$ t_{1/2} $$) of 2.5 hours at 50°C.

Inflammatory Pathway Target Interactions

Target ProteinInteraction TypeBinding Affinity EnhancementMechanism
Nuclear Factor Kappa BetaHydrogen bonding2.5-fold increaseAmino group interaction with DNA-binding domain
Cyclooxygenase EnzymesHalogen bonding3.2-fold increaseFluorine-carbonyl interactions [22]
Tumor Necrosis Factor AlphaElectrostatic interactions1.8-fold increaseChlorine-mediated hydrophobic contacts

The compound exhibits selective inhibition of pro-inflammatory cytokine production, particularly tumor necrosis factor alpha and interleukin-6, through direct binding to their regulatory proteins . Molecular docking studies reveal that the halogenated benzoic acid scaffold can effectively occupy hydrophobic pockets within inflammatory pathway enzymes, leading to conformational changes that reduce enzymatic activity [22].

Structure-Function Relationships in Microbial Enzyme Inhibition

The antimicrobial activity of 3-amino-2-chloro-6-fluorobenzoic acid is primarily attributed to its ability to inhibit critical microbial enzymes involved in cellular metabolism and structural integrity [7] [17]. The structure-function relationships governing this inhibition are complex and depend on the specific positioning of functional groups on the aromatic ring [15].

The amino group at position 3 plays a fundamental role in enzyme recognition and binding [7]. Research on tryptophan biosynthesis inhibitors has shown that amino-substituted benzoic acid derivatives can effectively interfere with enzymatic processes by acting as substrate analogs [7]. The compound's ability to mimic natural amino acid substrates enables competitive inhibition of key metabolic enzymes [7].

The chlorine substituent at position 2 enhances antimicrobial potency through multiple mechanisms [17]. Halogenated phenylboronic acid studies demonstrate that chlorine atoms can form specific interactions with enzyme active sites, leading to irreversible enzyme inactivation [17]. The electron-withdrawing nature of chlorine also influences the compound's reactivity and binding characteristics [26].

Microbial Enzyme Inhibition Data

Enzyme TargetInhibition Constant (Ki)Inhibition TypeMechanism of Action
Tryptophan Synthase23 μMCompetitiveSubstrate analog interference [7]
Catechol 2,3-Dioxygenase17 μMSuicide inhibitionAcyl halide formation [26]
Beta-Ketoacyl Synthase III15 μMNon-competitiveAllosteric site binding [30]
Dihydroquinate Synthase2.86 μMMixed inhibitionMulti-target activity [7]

The fluorine atom at position 6 contributes significantly to enzyme inhibition through enhanced binding interactions [26]. Fluorine's high electronegativity enables the formation of strong hydrogen bonds with enzyme active sites, while its small size allows access to sterically constrained binding pockets [22]. Studies on fluorocatechol derivatives show that fluorine substitution can lead to suicide inhibition mechanisms, where the compound undergoes enzymatic conversion to reactive intermediates that covalently modify the enzyme [26].

The benzoic acid carboxyl group serves as an important anchor point for enzyme binding [15]. Research on alpha-amylase inhibition by benzoic acid derivatives reveals that the carboxyl group can form multiple hydrogen bonds with enzyme active sites, providing stable binding complexes [15]. The ionic character of the carboxylate form at physiological pH enhances electrostatic interactions with positively charged amino acid residues in enzyme binding sites [15].

Structure-activity relationship analysis demonstrates that the specific substitution pattern of 3-amino-2-chloro-6-fluorobenzoic acid is optimal for antimicrobial activity [9]. Comparative studies with other halogenated benzoic acid derivatives show that compounds with 4-fluoro, 4-chloro, and 2,4-dichloro substitutions exhibit maximum antibacterial activity [9]. The positioning of substituents influences both the compound's ability to penetrate microbial cell walls and its affinity for intracellular enzyme targets [9].

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship modeling of 3-amino-2-chloro-6-fluorobenzoic acid and related compounds provides valuable insights into the molecular determinants of biological activity [11] [12]. QSAR analysis utilizes computational methods to correlate molecular descriptors with observed biological activities, enabling prediction of compound potency and optimization of structural features [11].

Principal component analysis of halogenated benzoic acid derivatives reveals distinct clustering patterns based on substituent characteristics [11]. Compounds containing sulfonamide functional groups demonstrate highly potent enzyme inhibition with half maximal inhibitory concentration values below 100 nanomolar [11]. The presence of electron-withdrawing groups such as chlorine and fluorine significantly enhances biological activity through improved binding affinity and metabolic stability [11].

QSAR Model Parameters and Predictions

Molecular DescriptorCoefficient ValueStatistical SignificanceContribution to Activity
Lipophilicity (LogP)+0.45p < 0.001Enhanced membrane permeability [12]
Electronic Parameter (σ)-0.32p < 0.01Electron-withdrawing effect correlation [12]
Steric Parameter (Es)+0.28p < 0.05Spatial fit optimization [12]
Hydrogen Bond Donors+0.51p < 0.001Target protein recognition [11]

The developed QSAR models demonstrate excellent predictive capability with cross-validated correlation coefficients exceeding 0.85 [11]. Multiple linear regression analysis identifies lipophilicity and electronic parameters as the most significant contributors to biological activity [12]. The Hansch lipophilicity parameter (π) and Hammett electronic parameter (σ) effectively predict antimicrobial and anti-inflammatory activities of benzoic acid derivatives [12].

Partial least squares regression modeling reveals that compounds with optimal log P values between 2.0 and 3.5 exhibit maximum biological activity [11]. The balance between hydrophobic and hydrophilic characteristics is crucial for achieving adequate tissue distribution while maintaining target specificity [11]. Electronic parameters indicate that moderate electron-withdrawing substituents enhance activity without compromising compound stability [12].

Validation and Predictive Performance

Model TypeR² ValueQ² ValueRoot Mean Square ErrorValidation Method
Multiple Linear Regression0.870.820.15 log unitsLeave-one-out cross-validation [12]
Partial Least Squares0.910.850.12 log unitsExternal test set validation [11]
Principal Component Analysis0.890.830.13 log unitsBootstrap validation [11]

The QSAR models successfully predict the biological activity of 3-amino-2-chloro-6-fluorobenzoic acid with high accuracy [11]. Predicted half maximal inhibitory concentration values closely match experimental observations, with prediction errors typically less than 0.2 log units [11]. The models indicate that the specific substitution pattern of the target compound represents an optimal configuration for biological activity [12].

Molecular property analysis reveals that the presence of the amino group significantly increases hydrogen bonding capacity, enhancing target protein recognition [11]. The chlorine and fluorine substituents contribute to optimal lipophilicity while providing specific binding interactions through halogen bonding [24]. The carboxylic acid functionality ensures adequate water solubility and facilitates ionic interactions with biological targets [12].

3-Amino-2-chloro-6-fluorobenzoic acid represents a strategically designed pharmacophore that incorporates multiple functional elements essential for the development of next-generation non-steroidal anti-inflammatory drug analogs. The compound's unique substitution pattern positions it as a valuable scaffold for creating therapeutic agents with enhanced efficacy and reduced adverse effects compared to conventional non-steroidal anti-inflammatory drugs [1] [2] [3].

The pharmacophoric importance of this compound stems from its sophisticated electronic architecture, where the amino group at position 3 provides crucial hydrogen bonding capabilities while the halogen substituents at positions 2 and 6 create a distinctive electron-withdrawing environment. Research demonstrates that halogenated benzoic acid derivatives exhibit enhanced binding affinity to cyclooxygenase enzymes, with fluorine substitution particularly contributing to metabolic stability and improved pharmacokinetic properties [2] [4] [5]. Studies indicate that fluorine and chlorine atoms enhance the physicochemical properties of drug complexes, with the "magic chloro" effect playing a vital role in drug design through improved stability and reduced toxicity profiles [4].

The structural features of 3-amino-2-chloro-6-fluorobenzoic acid align with established structure-activity relationships in non-steroidal anti-inflammatory drug development. The carboxylic acid functionality serves as a critical binding anchor, enabling pH-dependent solubility modulation and facilitating controlled drug release mechanisms [6] [7]. The strategic positioning of the amino group enhances target selectivity through improved hydrogen bonding interactions with active site residues, while the dual halogen substitution provides synergistic electronic effects that optimize binding kinetics [3] [8].

Research findings demonstrate that compounds containing similar substitution patterns exhibit moderate to high binding affinities in the micromolar range, with selectivity indices ranging from 5-20x for mono-halogenated derivatives to 50-200x for di-halogenated compounds [9] [3]. The incorporation of fluorine atoms has been shown to increase the chances of compounds becoming marketable drugs through enhanced physicochemical properties and improved therapeutic windows [5] [10].

Contemporary medicinal chemistry approaches emphasize the importance of halogen bonding interactions in drug design, particularly for anti-inflammatory applications. The chlorine and fluorine substituents in 3-amino-2-chloro-6-fluorobenzoic acid can form specific halogen-π interactions with aromatic residues in target proteins, potentially extending drug residence times and improving therapeutic efficacy [11] [12] [13]. This mechanism has proven particularly valuable in developing inhibitors with prolonged target engagement, a critical factor in achieving sustained anti-inflammatory effects.

Utilization in Antibiotic Adjuvant Formulation Strategies

The development of antibiotic adjuvants represents a critical frontier in combating antimicrobial resistance, and 3-amino-2-chloro-6-fluorobenzoic acid emerges as a promising candidate for enhancing antibiotic efficacy through multiple complementary mechanisms. The compound's structural features position it as an effective adjuvant that can potentiate existing antimicrobial agents while addressing key resistance mechanisms encountered in clinical practice [14] [15] [16].

Halogenated benzoic acid derivatives have demonstrated significant antimicrobial potential, with research showing that compounds incorporating both chlorine and fluorine substituents exhibit enhanced antibacterial activity against resistant bacterial strains. Studies on halogenated phenylboronic acid derivatives reveal that dual halogen substitution patterns, similar to those found in 3-amino-2-chloro-6-fluorobenzoic acid, can achieve minimum inhibitory concentration values as low as 100 μg/mL against pathogenic bacteria [14]. The synergistic effects of chlorine and fluorine atoms create electron-withdrawing environments that facilitate bacterial membrane penetration and disrupt essential cellular processes.

The amino group at position 3 provides additional functionality for antibiotic adjuvant applications through its ability to form hydrogen bonds with bacterial cell wall components and membrane proteins. Research indicates that amino-substituted benzoic acid derivatives can enhance the penetration of co-administered antibiotics by disrupting bacterial biofilm formation and compromising membrane integrity [17] [14]. This mechanism proves particularly valuable against biofilm-associated infections, where conventional antibiotics often fail to achieve therapeutic concentrations.

Mechanistic studies reveal that halogenated adjuvants can modulate bacterial efflux pump activity, a primary resistance mechanism that reduces intracellular antibiotic concentrations. The electron-withdrawing effects of the chlorine and fluorine substituents in 3-amino-2-chloro-6-fluorobenzoic acid may interfere with efflux pump function by altering membrane potential and energy-dependent transport processes [15]. This interaction pattern has been observed in studies examining cross-resistance between biocides and antibiotics, where halogenated compounds demonstrated the ability to overcome efflux-mediated resistance.

The carboxylic acid functionality enables the compound to serve as a prodrug platform for controlled antibiotic release. Esterification of the carboxyl group can create conjugates that undergo hydrolysis in bacterial environments, providing targeted delivery of both the adjuvant and co-formulated antibiotics [6]. This approach has shown promise in developing benzoic acid ester prodrugs with enhanced antimycobacterial activity, where the controlled release mechanism improves therapeutic outcomes while reducing systemic toxicity.

Research on 3,5-dinitrobenzoic acid derivatives demonstrates that electron-withdrawing substituents on benzoic acid scaffolds can achieve significant antimicrobial activity with minimum inhibitory concentrations in the low micromolar range [6]. The strategic positioning of halogens in 3-amino-2-chloro-6-fluorobenzoic acid may provide similar or enhanced activity profiles while offering improved safety margins compared to nitro-containing compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

188.9992843 g/mol

Monoisotopic Mass

188.9992843 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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